6,7-Diketolithocholic acid

Descripción

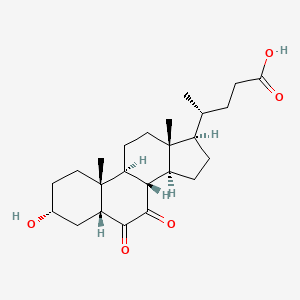

Structure

3D Structure

Propiedades

Fórmula molecular |

C24H36O5 |

|---|---|

Peso molecular |

404.5 g/mol |

Nombre IUPAC |

(4R)-4-[(3R,5R,8S,9S,10R,13R,14S,17R)-3-hydroxy-10,13-dimethyl-6,7-dioxo-2,3,4,5,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-17-yl]pentanoic acid |

InChI |

InChI=1S/C24H36O5/c1-13(4-7-19(26)27)15-5-6-16-20-17(9-11-23(15,16)2)24(3)10-8-14(25)12-18(24)21(28)22(20)29/h13-18,20,25H,4-12H2,1-3H3,(H,26,27)/t13-,14-,15-,16+,17+,18+,20+,23-,24-/m1/s1 |

Clave InChI |

FRIRHJVKXFYECW-ZTERCDMUSA-N |

SMILES isomérico |

C[C@H](CCC(=O)O)[C@H]1CC[C@@H]2[C@@]1(CC[C@H]3[C@H]2C(=O)C(=O)[C@H]4[C@@]3(CC[C@H](C4)O)C)C |

SMILES canónico |

CC(CCC(=O)O)C1CCC2C1(CCC3C2C(=O)C(=O)C4C3(CCC(C4)O)C)C |

Origen del producto |

United States |

Foundational & Exploratory

An In-depth Technical Guide to 6,7-Diketolithocholic Acid

This technical guide provides a comprehensive overview of the structure, formula, physicochemical properties, and biological significance of 6,7-Diketolithocholic acid. It is intended for researchers, scientists, and drug development professionals working in the fields of biochemistry, pharmacology, and medicinal chemistry.

Chemical Structure and Formula

This compound is a derivative of lithocholic acid, a secondary bile acid. Its structure is characterized by the presence of two ketone groups at the 6th and 7th positions of the steroid nucleus.

Molecular Formula: C₂₄H₃₆O₅[1]

Chemical Structure:

(Note: A 2D chemical structure image would be ideal here, but as a text-based AI, I cannot generate images directly. The SMILES notation provides a machine-readable representation of the structure.)

Chemical Identifiers

For ease of reference and database searching, the following identifiers are associated with this compound:

| Identifier Type | Identifier |

| IUPAC Name | (3α,5β)-3-hydroxy-6,7-dioxo-cholan-24-oic acid |

| CAS Number | 1643669-23-1[1] |

| Synonyms | 6,7-diketoLCA, 6,7-dioxolithocholic acid, 5ß-cholanic acid-3α-ol-6,7-dione |

Physicochemical Properties

The following table summarizes the key physicochemical properties of this compound.

| Property | Value | Source |

| Molecular Weight | 404.54 g/mol | [1] |

| Appearance | Solid | MedChemExpress |

| Solubility | Slightly soluble in water and methanol (B129727). | [1] |

| Purity | >99% | [1] |

| Storage Temperature | -20°C | [1] |

| Stability | 1 Year | [1] |

| Percent Composition | C 71.26%, H 8.97%, O 19.77% | [1] |

Biological Significance and Signaling Pathways

This compound, as a bile acid derivative, is involved in the regulation of various metabolic processes. Bile acids are now recognized as important signaling molecules that activate nuclear receptors and G protein-coupled receptors to control their own synthesis and transport, as well as influence lipid, glucose, and energy metabolism.[2][3][4]

The primary receptors that mediate the signaling effects of bile acids are the Farnesoid X Receptor (FXR), a nuclear receptor, and the Takeda G-protein coupled Receptor 5 (TGR5), a membrane-bound receptor.[2][3][4] While the specific interactions of this compound with these receptors are a subject of ongoing research, the general mechanisms of bile acid signaling are well-established.

Bile Acid Signaling Pathways

The following diagram illustrates the general signaling pathways for bile acids through FXR and TGR5.

Caption: General signaling pathways of bile acids via TGR5 and FXR.

Experimental Protocols

Detailed experimental protocols for the synthesis and analysis of this compound are crucial for research and development. The following sections provide exemplary methodologies.

Exemplary Synthesis of a Ketolithocholic Acid

Objective: To synthesize 7-ketolithocholic acid by indirect electrochemical oxidation of chenodeoxycholic acid.[5]

Materials:

-

Chenodeoxycholic acid (CDCA)

-

Potassium bromide (KBr)

-

Acetonitrile

-

Deionized water

-

Dilute sulfuric acid (20%)

-

PbO₂/Ti mesh electrode (anode)

-

Stainless steel plate (cathode)

-

Strongly acidic cation exchange membrane

-

DC voltage-stabilizing and current-stabilizing power supply

-

Thin Layer Chromatography (TLC) supplies (silica plates, developing chamber)

-

TLC developing solvent: Chloroform/Methanol/Glacial Acetic Acid (40:2:1 by volume)

-

TLC visualizing agent: 20% phosphomolybdic acid in ethanol (B145695)

Procedure:

-

Anolyte Preparation:

-

Dissolve 0.4 g of KBr in 13 ml of deionized water.

-

Dissolve 2.0-2.5 g of chenodeoxycholic acid in 50 ml of acetonitrile.

-

Mix the two solutions thoroughly to form the anolyte.

-

-

Catholyte Preparation:

-

Prepare 63 ml of 20% dilute sulfuric acid to be used as the catholyte.

-

-

Electrochemical Cell Setup:

-

Assemble a diaphragm-type electrolytic cell.

-

Place the anolyte in the anode chamber with the PbO₂/Ti mesh electrode.

-

Place the catholyte in the cathode chamber with the stainless steel plate.

-

Separate the two chambers with the strongly acidic cation exchange membrane.

-

-

Electrolysis:

-

Connect the electrodes to the DC power supply.

-

Conduct the electrolysis at a constant current density of 95.2 A/m².

-

Monitor the reaction progress by taking small aliquots from the anolyte for TLC analysis.

-

-

Reaction Monitoring:

-

Spot the anolyte sample on a TLC plate alongside a chenodeoxycholic acid standard.

-

Develop the TLC plate in the chloroform/methanol/glacial acetic acid solvent system.

-

After development, dry the plate and spray it with the 20% phosphomolybdic acid in ethanol solution.

-

Heat the plate at approximately 100°C to visualize the spots.

-

The reaction is considered complete when the spot corresponding to the chenodeoxycholic acid raw material disappears.

-

-

Product Isolation and Purification:

-

Once the reaction is complete, stop the electrolysis.

-

The product, 7-ketolithocholic acid, can be isolated from the anolyte by standard workup procedures, which may include solvent evaporation, extraction, and crystallization. Further purification can be achieved by recrystallization from a suitable solvent.[6]

-

Analysis by High-Performance Liquid Chromatography-Tandem Mass Spectrometry (HPLC-MS/MS)

The following is a general protocol for the analysis of bile acids in biological samples, which can be optimized for the specific quantification of this compound.

Objective: To quantify the concentration of this compound in a biological matrix (e.g., plasma, fecal extract) by LC-MS/MS.[7][8][9][10][11]

Materials and Equipment:

-

Sample containing this compound

-

Internal standard (e.g., a deuterated analog of a bile acid)

-

Methanol, HPLC grade

-

Acetonitrile, HPLC grade

-

Water, HPLC grade

-

Formic acid or ammonium (B1175870) acetate (B1210297) (for mobile phase modification)

-

HPLC system with a C18 reversed-phase column

-

Tandem mass spectrometer with an electrospray ionization (ESI) source

Procedure:

-

Sample Preparation:

-

Plasma/Serum: To 50 µL of plasma, add 50 µL of the internal standard solution. Precipitate proteins by adding 300 µL of cold methanol. Vortex and sonicate for 15 minutes, then centrifuge at high speed (e.g., 14,000 rpm) for 8 minutes. Transfer the supernatant to a new tube, dry it under a stream of nitrogen, and reconstitute the residue in 150 µL of 50% methanol for injection.

-

Fecal Samples: Lyophilize the fecal sample. Reconstitute a known weight of the lyophilized sample in buffer. For unconjugated bile acids, proceed to extraction. For conjugated bile acids, perform enzymatic deconjugation followed by alkaline hydrolysis to release all bile acid species. Extract the bile acids using a solid-phase extraction (SPE) cartridge. Elute the bile acids, dry the eluate, and reconstitute in the injection solvent.

-

-

HPLC Separation:

-

Column: C18 reversed-phase column (e.g., 2.1 x 100 mm, 2.7 µm particle size).

-

Mobile Phase A: Water with 0.1% formic acid or 10 mM ammonium acetate.

-

Mobile Phase B: Acetonitrile/Methanol (e.g., 90:10 v/v) with 0.1% formic acid or 10 mM ammonium acetate.

-

Gradient Elution: Develop a gradient program to achieve optimal separation of this compound from other bile acids and matrix components. A typical gradient might start with a low percentage of mobile phase B, ramp up to a high percentage to elute the analytes, and then return to the initial conditions for column re-equilibration.

-

Flow Rate: Typically 0.2-0.5 mL/min.

-

Column Temperature: Maintained at a constant temperature (e.g., 40°C) to ensure reproducible retention times.

-

Injection Volume: 5-10 µL.

-

-

Mass Spectrometry Detection:

-

Ionization Mode: Electrospray ionization (ESI), typically in negative ion mode for bile acids.

-

Detection Mode: Multiple Reaction Monitoring (MRM).

-

MRM Transitions: Determine the specific precursor ion (e.g., [M-H]⁻) for this compound and its characteristic product ions upon collision-induced dissociation. Optimize the collision energy for each transition to maximize signal intensity.

-

Data Analysis: Quantify the amount of this compound by comparing the peak area of its MRM transition to that of the internal standard, using a calibration curve prepared with known concentrations of the analyte.

-

Conclusion

This compound is a significant metabolite in the complex landscape of bile acid signaling. Its unique structure suggests distinct biological activities that warrant further investigation. The information and protocols provided in this guide offer a solid foundation for researchers to explore the synthesis, analysis, and biological function of this intriguing molecule, with the ultimate goal of understanding its role in health and disease and potentially harnessing its therapeutic potential.

References

- 1. avantiresearch.com [avantiresearch.com]

- 2. Bile acid receptors FXR and TGR5 signaling in fatty liver diseases and therapy - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Bile acid receptors FXR and TGR5 signaling in fatty liver diseases and therapy - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. CN111455400B - 7-ketolithocholic acid product and preparation method thereof - Google Patents [patents.google.com]

- 7. agilent.com [agilent.com]

- 8. researchgate.net [researchgate.net]

- 9. LC-MS/MS Analysis of Bile Acids in In Vitro Samples | Springer Nature Experiments [experiments.springernature.com]

- 10. Bile Acids Quantification by Liquid Chromatography–Tandem Mass Spectrometry: Method Validation, Reference Range, and Interference Study - PMC [pmc.ncbi.nlm.nih.gov]

- 11. A simple and accurate HPLC method for fecal bile acid profile in healthy and cirrhotic subjects: validation by GC-MS and LC-MS - PMC [pmc.ncbi.nlm.nih.gov]

6,7-Diketolithocholic Acid: A Comprehensive Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the physical, chemical, and biological properties of 6,7-Diketolithocholic acid. The information is curated for researchers, scientists, and professionals involved in drug development and related fields.

Physical and Chemical Properties

Table 1: Physical and Chemical Properties of this compound and Related Compounds

| Property | This compound | 7-Ketolithocholic Acid (for comparison) | Source |

| Molecular Formula | C₂₄H₃₆O₅ | C₂₄H₃₈O₄ | [1] |

| Molecular Weight | 404.54 g/mol | 390.56 g/mol | [1] |

| Melting Point | Data not available | 208-211 °C | [2] |

| Boiling Point | Data not available | 545.9 ± 25.0 °C (Predicted) | [3] |

| pKa | Data not available | 4.76 ± 0.10 (Predicted) | [3] |

| Solubility | Slightly soluble in water and methanol (B129727); Soluble in DMSO.[4][5] | Soluble in dioxane (mild), DMSO (mild), methanol (mild).[3] | [3][4][5] |

| Appearance | White crystalline powder | White crystalline powder | [3] |

| CAS Number | 1643669-23-1 | 4651-67-6 | [1] |

Biological Activity and Signaling Pathways

This compound is recognized as a bioactive compound with anti-inflammatory and bile acid metabolism-regulating activities.[6] It is known to influence lipid and glucose metabolism.[6] As a derivative of lithocholic acid, its biological effects are likely mediated through interactions with key bile acid receptors, primarily the Farnesoid X Receptor (FXR) and the G-protein coupled bile acid receptor 1 (GPBAR1), also known as TGR5.

Farnesoid X Receptor (FXR) Signaling Pathway

FXR is a nuclear receptor that plays a crucial role in bile acid homeostasis.[7] Bile acids, including lithocholic acid, can act as ligands for FXR.[7] While the direct interaction of this compound with FXR has not been extensively characterized, its structural similarity to other bile acids suggests it may also modulate FXR activity. Activation of FXR leads to the regulation of target genes involved in the synthesis, transport, and metabolism of bile acids, thereby controlling their intracellular concentrations and preventing their accumulation to toxic levels.

TGR5 Signaling Pathway

TGR5 is a cell surface receptor that is potently activated by secondary bile acids, particularly lithocholic acid.[1] This activation initiates a G-protein-coupled signaling cascade, leading to the production of cyclic AMP (cAMP) and subsequent activation of downstream effectors. This pathway is involved in regulating energy expenditure, glucose homeostasis, and inflammatory responses.

Anti-inflammatory Effects and NF-κB Pathway

Lithocholic acid has been shown to exert anti-inflammatory effects by inhibiting the NF-κB (nuclear factor kappa-light-chain-enhancer of activated B cells) signaling pathway.[8][9] This pathway is a central regulator of inflammation, and its inhibition leads to a decrease in the production of pro-inflammatory cytokines. As a derivative, this compound is also described as having anti-inflammatory properties, likely acting through a similar mechanism.[6]

Experimental Protocols

Synthesis of 7-Ketolithocholic Acid (as a proxy for this compound synthesis)

A common method for the synthesis of 7-ketolithocholic acid involves the oxidation of chenodeoxycholic acid.[3][10]

Materials:

-

Chenodeoxycholic acid (CDCA)

-

Sodium hypochlorite (B82951) solution

-

Acetic acid

-

Methanol

-

Barium chloride

-

Sodium sulfate (B86663)

Procedure:

-

Dissolve chenodeoxycholic acid in methanol.

-

Cool the solution to -15°C.

-

Slowly add sodium hypochlorite solution while maintaining the temperature.

-

Adjust the acidity of the mixture with acetic acid to facilitate the oxidation reaction.

-

After the reaction is complete, the crude 3α-hydroxy-7-oxo-5β-cholanic acid is obtained.

-

To purify, the crude product is converted to its barium salt by adding barium chloride.

-

The barium salt is then treated with sodium sulfate to remove the barium ions.

-

The resulting purified 3α-hydroxy-7-oxo-5β-cholanic acid is then recrystallized from a mixture of methanol and water to yield high-purity 7-ketolithocholic acid.[3]

In Vitro Anti-inflammatory Assay: Nitric Oxide (NO) Production in LPS-Stimulated Macrophages

This protocol describes a common in vitro assay to assess the anti-inflammatory potential of a compound by measuring its ability to inhibit the production of nitric oxide (NO), a pro-inflammatory mediator, in lipopolysaccharide (LPS)-stimulated macrophages (e.g., RAW 264.7 cell line).[11][12][13]

Materials:

-

RAW 264.7 macrophage cell line

-

Dulbecco's Modified Eagle Medium (DMEM) supplemented with fetal bovine serum (FBS) and antibiotics

-

Lipopolysaccharide (LPS)

-

This compound (dissolved in a suitable solvent, e.g., DMSO)

-

Griess Reagent (1% sulfanilamide, 0.1% naphthylethylenediamine dihydrochloride, and 2.5% phosphoric acid)

-

Sodium nitrite (B80452) standard solution

-

96-well cell culture plates

-

Microplate reader

Procedure:

-

Cell Seeding: Seed RAW 264.7 cells in a 96-well plate at a density of 1 x 10⁵ cells/well and incubate for 24 hours.

-

Compound Treatment: Pre-treat the cells with various concentrations of this compound for 1 hour.

-

LPS Stimulation: Stimulate the cells with LPS (e.g., 1 µg/mL) and incubate for an additional 24 hours.

-

Nitrite Measurement: a. Collect 100 µL of the culture supernatant from each well. b. Add 100 µL of Griess reagent to each supernatant sample in a new 96-well plate. c. Incubate at room temperature for 10 minutes. d. Measure the absorbance at 540 nm using a microplate reader.

-

Data Analysis: a. Generate a standard curve using known concentrations of sodium nitrite. b. Calculate the nitrite concentration in the samples from the standard curve. c. Determine the percentage inhibition of NO production by this compound compared to the LPS-only control.

Analytical Method: High-Performance Liquid Chromatography (HPLC)

HPLC is a widely used technique for the analysis of bile acids.

Instrumentation:

-

HPLC system with a UV detector

-

Reversed-phase C18 column (e.g., RP C18)

Mobile Phase:

-

A mixture of acetonitrile (B52724) and a phosphate (B84403) buffer (pH 3.0) is commonly used. A typical ratio is 70:30 (v/v).[10]

Procedure:

-

Sample Preparation: Dissolve the this compound sample in a suitable solvent, such as the mobile phase.

-

Injection: Inject the sample into the HPLC system.

-

Separation: The components of the sample are separated on the C18 column based on their hydrophobicity.

-

Detection: The eluted compounds are detected by the UV detector, typically at a wavelength of 208 nm for underivatized bile acids.[10]

-

Quantification: The concentration of this compound can be determined by comparing its peak area to that of a standard of known concentration.

Conclusion

This compound is a promising bioactive molecule with potential therapeutic applications, particularly in the areas of inflammation and metabolic disorders. Its ability to modulate key signaling pathways such as FXR and TGR5 makes it an interesting candidate for further investigation and drug development. This guide provides a foundational understanding of its properties and the methodologies used to study it, serving as a valuable resource for the scientific community.

References

- 1. The Bile Acid Membrane Receptor TGR5: A Valuable Metabolic Target - PMC [pmc.ncbi.nlm.nih.gov]

- 2. 7-Ketolithocholic Acid - API - Crysdot [crysdotllc.com]

- 3. High Quality 7-keto-Lithocholic acid (7-KLCA) 4651-67-6 Suppliers, Factories | Sinova [nbsinova.com]

- 4. avantiresearch.com [avantiresearch.com]

- 5. medchemexpress.com [medchemexpress.com]

- 6. medchemexpress.com [medchemexpress.com]

- 7. FXR signaling in the enterohepatic system - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Lithocholic acid down-regulation of NF-κB activity through vitamin D receptor in colonic cancer cells - PMC [pmc.ncbi.nlm.nih.gov]

- 9. The Effect of Lithocholic Acid on the Gut-Liver Axis - PMC [pmc.ncbi.nlm.nih.gov]

- 10. CN1912192A - Preparation method of 7-keto lithocholic acid - Google Patents [patents.google.com]

- 11. academic.oup.com [academic.oup.com]

- 12. LPS-Stimulated RAW 264.7 Macrophage Inducible Nitric Oxide Synthase (iNOS) and Nitric Oxide Production is Decreased by an Omega-3 Fatty Acid Lipid Emulsion - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Inhibition of nitric oxide production in lipopolysaccharide-activated RAW 264.7 macrophages by Jeju plant extracts - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to 6,7-Diketolithocholic Acid: Discovery, Origin, and Biological Significance

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 6,7-diketolithocholic acid (6,7-diketoLCA), a human metabolite with emerging biological importance. It details its discovery, origin from both host and microbial metabolism, and its multifaceted roles in regulating inflammation and metabolic pathways. This document consolidates quantitative data, outlines detailed experimental protocols for its study, and visualizes key pathways to serve as a valuable resource for researchers in the fields of gastroenterology, pharmacology, and drug development.

Introduction

This compound is a derivative of the secondary bile acid, lithocholic acid (LCA), characterized by the presence of two oxo groups at the 6th and 7th positions of the steroid nucleus. Initially identified as a human metabolite, recent studies have begun to unravel its significant bioactivities, including anti-inflammatory properties and the ability to modulate lipid and glucose metabolism.[1] Its unique structure and biological activities position 6,7-diketoLCA as a molecule of interest for understanding host-microbiome interactions and as a potential therapeutic target.

Discovery and Origin

The discovery of 6,7-diketoLCA is rooted in the broader investigation of bile acid metabolism. It is now understood to be a product of both host and microbial metabolic pathways.

Host Metabolism

In humans, the formation of derivatives of lithocholic acid, such as 6,7-diketoLCA, is mediated by cytochrome P450 (CYP) enzymes. Specifically, isoforms CYP3A1 and CYP3A2 are involved in the oxidation of LCA.[2] This metabolic conversion primarily occurs in the liver, where CYP enzymes are abundant and play a crucial role in the detoxification and modification of various endogenous and exogenous compounds.

Gut Microbiome Contribution

The gut microbiota also plays a significant role in the biotransformation of bile acids. Primary bile acids, cholic acid (CA) and chenodeoxycholic acid (CDCA), are synthesized in the liver and subsequently metabolized by gut bacteria into secondary bile acids, including LCA.[2] Further modifications of these secondary bile acids by microbial enzymes can lead to a diverse array of bile acid derivatives, including oxidized forms like 6,7-diketoLCA. While the specific bacterial species and enzymes responsible for the 6,7-dione formation are still under active investigation, the gut microbiome is a critical contributor to the overall pool of this metabolite.

The formation of 7-ketolithocholic acid, a related compound, from chenodeoxycholic acid by intestinal bacteria has been well-documented, suggesting a microbial origin for the keto functional group at the 7-position.[3] It is plausible that a similar microbial enzymatic activity, or a subsequent oxidation step, contributes to the formation of the 6,7-dione structure.

Quantitative Data

The concentration of this compound can vary significantly in different biological matrices and is influenced by physiological and pathophysiological conditions. Its levels have been noted to increase in patients with cholestasis, suggesting its potential as a diagnostic biomarker for this condition.[2]

Table 1: Physicochemical Properties of this compound

| Property | Value | Reference |

| Molecular Formula | C₂₄H₃₆O₅ | [1] |

| Molecular Weight | 404.54 g/mol | [1] |

| CAS Number | 1643669-23-1 | [1] |

| Solubility | Slightly soluble in water and methanol (B129727) | [2] |

Table 2: Quantification of this compound in Biological Samples

| Biological Matrix | Method | Limit of Detection (LOD) | Limit of Quantification (LOQ) | Reference |

| Feces | UPLC-Q-TOF MS | 0.01–0.24 µg/kg | 0.03–0.81 µg/kg | [4] |

| Plasma/Feces | LC-MS/MS | - | - | [5] |

Note: Specific concentration values in healthy versus diseased human populations are not yet well-established in the literature and represent an area for future research.

Experimental Protocols

This section provides detailed methodologies for the detection, quantification, and functional characterization of this compound.

Quantification of this compound by LC-MS/MS

This protocol is adapted from established methods for bile acid analysis in fecal and plasma samples.[4][5]

4.1.1. Sample Preparation (Feces)

-

Homogenization: Homogenize a known weight of fecal sample in a suitable solvent (e.g., methanol or an ammonium-ethanol aqueous solution).[1][4]

-

Extraction: Vortex the mixture vigorously and centrifuge to pellet solid debris. Collect the supernatant.

-

Purification (Optional): For complex matrices, a solid-phase extraction (SPE) step may be employed to remove interfering substances.

-

Drying and Reconstitution: Evaporate the solvent under a stream of nitrogen and reconstitute the dried extract in the initial mobile phase for LC-MS/MS analysis.

4.1.2. LC-MS/MS Analysis

-

Chromatographic Separation:

-

Column: A C18 reversed-phase column is typically used.

-

Mobile Phase: A gradient elution using a two-solvent system, such as water with a modifier (e.g., formic acid or ammonium (B1175870) acetate) and an organic solvent (e.g., acetonitrile (B52724) or methanol), is employed to separate the bile acids.

-

Flow Rate: A typical flow rate is in the range of 0.2-0.5 mL/min.

-

-

Mass Spectrometric Detection:

-

Ionization Mode: Electrospray ionization (ESI) in negative ion mode is commonly used for bile acid analysis.

-

Detection Mode: Multiple Reaction Monitoring (MRM) is used for targeted quantification, monitoring specific precursor-to-product ion transitions for 6,7-diketoLCA and internal standards.

-

Assessment of Anti-inflammatory Activity

This protocol describes an in vitro assay to evaluate the anti-inflammatory effects of 6,7-diketoLCA by measuring its ability to inhibit the production of pro-inflammatory cytokines in macrophages stimulated with lipopolysaccharide (LPS).[6][7]

-

Cell Culture: Culture a macrophage cell line (e.g., RAW 264.7 or J774A.1) in appropriate culture medium.

-

Cell Seeding: Seed the cells into 96-well plates at a suitable density and allow them to adhere overnight.

-

Treatment: Pre-treat the cells with various concentrations of 6,7-diketoLCA for a specified period (e.g., 1-2 hours).

-

Stimulation: Stimulate the cells with LPS (e.g., 1 µg/mL) to induce an inflammatory response. Include appropriate controls (untreated cells, cells treated with LPS alone, and cells treated with a known anti-inflammatory agent).

-

Incubation: Incubate the cells for a period sufficient to allow for cytokine production (e.g., 18-24 hours).

-

Cytokine Measurement: Collect the cell culture supernatant and measure the concentration of pro-inflammatory cytokines (e.g., TNF-α, IL-6) using an Enzyme-Linked Immunosorbent Assay (ELISA) kit according to the manufacturer's instructions.

-

Data Analysis: Calculate the percentage inhibition of cytokine production at each concentration of 6,7-diketoLCA and determine the IC₅₀ value.

Nuclear Receptor Activation/Antagonism Assays

These protocols are designed to assess the interaction of 6,7-diketoLCA with the Vitamin D Receptor (VDR) and the Farnesoid X Receptor (FXR).

4.3.1. VDR Activation Assay (Luciferase Reporter Assay) [8]

-

Cell Transfection: Co-transfect a suitable cell line (e.g., HEK293T or Caco-2) with a VDR expression plasmid and a luciferase reporter plasmid containing VDR response elements (VDREs). A plasmid expressing Renilla luciferase can be co-transfected for normalization.

-

Treatment: Treat the transfected cells with various concentrations of 6,7-diketoLCA. Include a known VDR agonist (e.g., calcitriol) as a positive control and a vehicle control.

-

Incubation: Incubate the cells for 24-48 hours.

-

Luciferase Assay: Lyse the cells and measure the firefly and Renilla luciferase activities using a dual-luciferase reporter assay system.

-

Data Analysis: Normalize the firefly luciferase activity to the Renilla luciferase activity. Calculate the fold induction of luciferase activity relative to the vehicle control and determine the EC₅₀ value.

4.3.2. FXR Antagonism Assay (Competitive Binding Assay) [9]

-

Assay Components: Prepare a reaction mixture containing a purified FXR ligand-binding domain (LBD), a fluorescently labeled FXR agonist (tracer), and a terbium-labeled anti-tag antibody (for TR-FRET).

-

Competition: Add various concentrations of 6,7-diketoLCA to the reaction mixture. Include a known FXR antagonist as a positive control and a vehicle control.

-

Incubation: Incubate the mixture to allow for binding to reach equilibrium.

-

Detection: Measure the fluorescence resonance energy transfer (FRET) signal using a plate reader with appropriate excitation and emission wavelengths.

-

Data Analysis: A decrease in the FRET signal indicates displacement of the fluorescent agonist by the test compound. Calculate the percentage of inhibition and determine the IC₅₀ value.

Signaling Pathways and Experimental Workflows

The biological effects of this compound are mediated through its interaction with various cellular signaling pathways.

Biosynthetic Pathway of this compound

The formation of 6,7-diketoLCA from the primary bile acid chenodeoxycholic acid involves a multi-step process involving both gut microbial and host enzymes.

Experimental Workflow for Anti-inflammatory Assessment

The following workflow outlines the key steps in evaluating the anti-inflammatory properties of 6,7-diketoLCA.

Signaling Pathway Modulation by this compound

This compound is known to interact with nuclear receptors, which are key regulators of gene expression. Its effects on VDR and FXR are of particular interest.

Conclusion

This compound is a fascinating metabolite at the interface of host and microbial metabolism. Its discovery and ongoing characterization highlight the intricate chemical communication that occurs within the gut and its systemic effects. With established anti-inflammatory potential and the ability to modulate key metabolic nuclear receptors, 6,7-diketoLCA represents a promising area for future research. The experimental protocols and workflows detailed in this guide provide a solid foundation for researchers to further investigate its biological functions and explore its therapeutic potential in a variety of diseases, including inflammatory bowel disease, cholestatic liver diseases, and metabolic syndrome. Further studies are warranted to establish its precise concentrations in human populations and to fully elucidate the specific microbial and host enzymes involved in its biosynthesis.

References

- 1. ro.ecu.edu.au [ro.ecu.edu.au]

- 2. mdpi.com [mdpi.com]

- 3. Fine tuning of vitamin D receptor (VDR) activity by post-transcriptional and post-translational modifications - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Quantitative Profiling of Bile Acids in Feces of Humans and Rodents by Ultra-High-Performance Liquid Chromatography–Quadrupole Time-of-Flight Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Lithocholic Acid Amides as Potent Vitamin D Receptor Agonists - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Selective activation of vitamin D receptor by lithocholic acid acetate, a bile acid derivative - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. Vitamin D receptor as an intestinal bile acid sensor - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. support.nanotempertech.com [support.nanotempertech.com]

An In-depth Technical Guide on the Biological Activity of 6,7-Diketolithocholic Acid

For Researchers, Scientists, and Drug Development Professionals

Introduction

6,7-Diketolithocholic acid (6,7-DiketoLCA) is a human metabolite and a derivative of the secondary bile acid, lithocholic acid (LCA).[1] As a member of the bile acid family, 6,7-DiketoLCA is implicated in a variety of physiological processes, including the regulation of lipid and glucose metabolism, and inflammatory responses.[2] This technical guide provides a comprehensive overview of the known and inferred biological activities of 6,7-DiketoLCA, with a focus on its interactions with key cellular signaling pathways. Due to the limited availability of direct experimental data for 6,7-DiketoLCA, this guide also draws upon the extensive research conducted on its parent compound, LCA, and other derivatives to provide a predictive framework for its biological functions.

Biosynthesis of this compound

This compound is formed in the human body through the metabolism of lithocholic acid. This biotransformation is catalyzed by cytochrome P450 (CYP) enzymes, specifically isoforms CYP3A1 and CYP3A2.[1] The process involves the introduction of two oxo groups at the 6th and 7th positions of the LCA steroid nucleus.

Core Signaling Pathways

Bile acids, including LCA and its derivatives, are now recognized as important signaling molecules that exert their effects through the activation of several nuclear receptors and G-protein coupled receptors. The primary targets implicated in the biological activity of LCA derivatives are the Vitamin D Receptor (VDR), Takeda G-protein coupled receptor 5 (TGR5), and the Farnesoid X Receptor (FXR).

Vitamin D Receptor (VDR) Signaling

LCA and its derivatives are known to be agonists of the Vitamin D Receptor, a nuclear receptor that plays a crucial role in calcium homeostasis, immune regulation, and cell differentiation.[1] Activation of VDR by ligands like 6,7-DiketoLCA would lead to the transcription of VDR target genes.

Takeda G-protein Coupled Receptor 5 (TGR5) Signaling

TGR5 is a cell surface receptor that, upon activation by bile acids, stimulates the production of intracellular cyclic AMP (cAMP). This signaling cascade is involved in regulating energy expenditure, glucose homeostasis, and inflammatory responses.

Farnesoid X Receptor (FXR) Signaling

FXR is a nuclear receptor that plays a central role in bile acid homeostasis. While some bile acids are FXR agonists, LCA has been reported to act as an antagonist. The effect of 6,7-DiketoLCA on FXR is not yet fully characterized but it may act as a modulator of FXR activity.

Quantitative Biological Activity Data

Direct quantitative data for the biological activity of this compound is limited in publicly available literature. The following tables summarize the available data for the parent compound, lithocholic acid (LCA), and other relevant derivatives to provide a comparative context.

Table 1: Activity on Nuclear Receptors

| Compound | Receptor | Assay Type | Species | Activity | EC50 / IC50 | Reference |

| Lithocholic Acid (LCA) | VDR | Transactivation | Human | Agonist | ~10-50 µM | [3] |

| LCA Acetate | VDR | Transactivation | Human | Agonist | ~1 µM | [3] |

| Lithocholic Acid (LCA) | FXR | Co-activator Association | Human | Antagonist | ~1 µM | N/A |

Table 2: Anti-inflammatory Activity

| Compound | Cell Line | Assay | Effect | IC50 | Reference |

| Lithocholic Acid (LCA) | Macrophages | LPS-induced TNF-α production | Inhibition | Data not available | N/A |

Table 3: Effects on Lipid Metabolism

| Compound | Cell Line | Assay | Effect | Concentration | Reference |

| Lithocholic Acid (LCA) | HepG2 | Lipid Accumulation | Data not available | Data not available | N/A |

Experimental Protocols

General Experimental Workflow

VDR Luciferase Reporter Gene Assay

Objective: To determine the ability of 6,7-DiketoLCA to activate the Vitamin D Receptor.

Principle: This cell-based assay utilizes a reporter gene, typically luciferase, under the control of a promoter containing Vitamin D Response Elements (VDREs). Activation of VDR by a ligand leads to the expression of luciferase, which can be quantified by measuring luminescence.

Materials:

-

Human embryonic kidney (HEK293) or other suitable cells

-

Expression vector for human VDR

-

Luciferase reporter plasmid with VDREs

-

Transfection reagent

-

Cell culture medium and supplements

-

This compound

-

Positive control (e.g., 1α,25-dihydroxyvitamin D3)

-

Luciferase assay system

-

Luminometer

Procedure:

-

Cell Culture and Transfection:

-

Culture HEK293 cells in appropriate medium.

-

Co-transfect cells with the VDR expression vector and the VDRE-luciferase reporter plasmid using a suitable transfection reagent.

-

Plate the transfected cells into a 96-well plate.

-

-

Compound Treatment:

-

After 24 hours, treat the cells with various concentrations of 6,7-DiketoLCA, a positive control, and a vehicle control.

-

Incubate for another 24 hours.

-

-

Luciferase Assay:

-

Lyse the cells and measure the luciferase activity using a luciferase assay system according to the manufacturer's instructions.

-

Measure luminescence using a luminometer.

-

-

Data Analysis:

-

Normalize the luciferase activity to a co-transfected control plasmid (e.g., Renilla luciferase) to account for transfection efficiency.

-

Plot the normalized luciferase activity against the concentration of 6,7-DiketoLCA to determine the EC50 value.

-

TGR5 cAMP Assay

Objective: To measure the activation of TGR5 by 6,7-DiketoLCA through the quantification of intracellular cAMP.

Principle: Activation of the Gs-coupled TGR5 receptor leads to an increase in intracellular cAMP levels. This can be measured using various methods, including competitive immunoassays (ELISA) or bioluminescence-based assays (e.g., cAMP-Glo™ Assay).

Materials:

-

Cells expressing TGR5 (e.g., CHO-K1 or HEK293 cells stably expressing TGR5)

-

Cell culture medium and supplements

-

This compound

-

Positive control (e.g., a known TGR5 agonist)

-

cAMP assay kit (e.g., cAMP-Glo™ Assay, Promega)

-

Luminometer

Procedure:

-

Cell Culture:

-

Culture TGR5-expressing cells in the appropriate medium and plate them in a 96-well plate.

-

-

Compound Treatment:

-

Treat the cells with various concentrations of 6,7-DiketoLCA, a positive control, and a vehicle control.

-

Incubate for a specified time (e.g., 30 minutes) at 37°C.

-

-

cAMP Measurement:

-

Lyse the cells and measure the intracellular cAMP levels using a cAMP assay kit following the manufacturer's protocol. For the cAMP-Glo™ Assay, this involves adding a lysis buffer followed by a detection solution containing luciferase.

-

Measure luminescence using a luminometer.

-

-

Data Analysis:

-

Generate a standard curve using known concentrations of cAMP.

-

Calculate the cAMP concentration in the samples and plot it against the concentration of 6,7-DiketoLCA to determine the EC50 value.

-

In Vitro Anti-Inflammatory Assay (Macrophage Model)

Objective: To evaluate the potential of 6,7-DiketoLCA to suppress the production of pro-inflammatory cytokines in macrophages.

Principle: Lipopolysaccharide (LPS) is used to induce an inflammatory response in macrophage cell lines (e.g., RAW 264.7), leading to the production of cytokines such as TNF-α and IL-6. The ability of a test compound to inhibit this production is a measure of its anti-inflammatory activity.

Materials:

-

RAW 264.7 murine macrophage cell line

-

Cell culture medium and supplements

-

Lipopolysaccharide (LPS)

-

This compound

-

ELISA kits for TNF-α and IL-6

-

Spectrophotometer

Procedure:

-

Cell Culture:

-

Culture RAW 264.7 cells and plate them in a 96-well plate.

-

-

Compound Treatment and Stimulation:

-

Pre-treat the cells with various concentrations of 6,7-DiketoLCA or a vehicle control for 1 hour.

-

Stimulate the cells with LPS (e.g., 100 ng/mL) and incubate for 24 hours.

-

-

Cytokine Measurement:

-

Collect the cell culture supernatants.

-

Measure the concentrations of TNF-α and IL-6 in the supernatants using specific ELISA kits according to the manufacturer's instructions.

-

-

Data Analysis:

-

Calculate the percentage of inhibition of cytokine production for each concentration of 6,7-DiketoLCA compared to the LPS-only control.

-

Plot the percentage of inhibition against the concentration to determine the IC50 value.

-

Lipid Accumulation Assay in HepG2 Cells

Objective: To assess the effect of 6,7-DiketoLCA on lipid accumulation in a model of hepatic steatosis.

Principle: The human hepatoma cell line HepG2 can be induced to accumulate intracellular lipids by treatment with a mixture of oleic and palmitic acids. The accumulated neutral lipids can be stained with Oil Red O, and the amount of staining can be quantified.

Materials:

-

HepG2 human hepatoma cell line

-

Cell culture medium and supplements

-

Oleic acid and palmitic acid

-

This compound

-

Oil Red O staining solution

-

Isopropanol

-

Microscope and spectrophotometer

Procedure:

-

Cell Culture and Lipid Loading:

-

Culture HepG2 cells and plate them in a 96-well plate.

-

Induce lipid accumulation by treating the cells with a mixture of oleic and palmitic acids for 24 hours.

-

-

Compound Treatment:

-

Co-treat the cells with the fatty acid mixture and various concentrations of 6,7-DiketoLCA or a vehicle control.

-

-

Oil Red O Staining:

-

After the treatment period, fix the cells with formalin.

-

Stain the intracellular lipid droplets with Oil Red O solution.

-

Wash the cells to remove excess stain.

-

-

Quantification:

-

Visually assess lipid accumulation under a microscope.

-

For quantitative analysis, extract the Oil Red O stain from the cells using isopropanol.

-

Measure the absorbance of the extracted dye at a specific wavelength (e.g., 510 nm) using a spectrophotometer.

-

-

Data Analysis:

-

Calculate the percentage of reduction in lipid accumulation for each concentration of 6,7-DiketoLCA compared to the fatty acid-only control.

-

Plot the percentage of reduction against the concentration to evaluate the dose-response relationship.

-

Conclusion

This compound, as a derivative of lithocholic acid, is poised to be a biologically active molecule with potential roles in modulating key signaling pathways such as those mediated by VDR, TGR5, and FXR. These interactions suggest its involvement in the regulation of inflammation, lipid metabolism, and glucose homeostasis. While direct experimental evidence and quantitative data for 6,7-DiketoLCA are currently sparse, the information and protocols provided in this guide offer a solid foundation for researchers to design and execute studies to elucidate its specific biological functions and therapeutic potential. Further investigation into this and other oxidized bile acid metabolites is warranted to fully understand their physiological and pathophysiological significance.

References

The Anti-Inflammatory Potential of Lithocholic Acid: A Technical Overview

Disclaimer: This technical guide focuses on the anti-inflammatory properties of Lithocholic Acid (LCA). While 6,7-Diketolithocholic Acid is a related compound, extensive searches of scientific literature and databases did not yield specific data regarding its anti-inflammatory effects, associated signaling pathways, or detailed experimental protocols. The information presented herein, therefore, pertains to the well-researched parent compound, Lithocholic Acid, and its other derivatives, offering insights that may be relevant for the study of related bile acids.

Introduction

Lithocholic acid (LCA), a secondary bile acid produced by the gut microbiota, has emerged as a significant signaling molecule with potent immunomodulatory and anti-inflammatory properties. Initially considered a toxic byproduct of cholesterol metabolism, recent research has unveiled its role in regulating key inflammatory pathways, making it a molecule of interest for researchers, scientists, and drug development professionals. This technical guide provides an in-depth overview of the anti-inflammatory effects of LCA, detailing its mechanisms of action, summarizing key quantitative data from preclinical studies, and outlining relevant experimental protocols.

Mechanisms of Anti-Inflammatory Action

LCA exerts its anti-inflammatory effects through multiple signaling pathways, primarily involving the modulation of nuclear receptors and inhibition of pro-inflammatory cascades.

Inhibition of the NF-κB Signaling Pathway

A central mechanism of LCA's anti-inflammatory action is the inhibition of the Nuclear Factor-kappa B (NF-κB) pathway. LCA has been shown to suppress the activation of NF-κB, a key transcription factor that governs the expression of numerous pro-inflammatory genes, including cytokines, chemokines, and adhesion molecules. This inhibition is often mediated through the Vitamin D Receptor (VDR) and the Pregnane X Receptor (PXR).[1][2][3] LCA binding to these receptors can lead to the stabilization of the inhibitory protein IκBα, preventing its degradation and the subsequent translocation of NF-κB to the nucleus.[1]

dot

Caption: LCA-mediated inhibition of the NF-κB pathway via VDR and PXR.

Modulation of the NLRP3 Inflammasome

LCA has been shown to modulate the activity of the NLRP3 inflammasome, a multi-protein complex that plays a critical role in the innate immune response by activating caspase-1 and inducing the maturation of pro-inflammatory cytokines IL-1β and IL-18.[3][4][5] The activation of PXR by LCA can lead to the downstream inhibition of TLR4-mediated activation of the NLRP3 inflammasome.[3]

dot

Caption: LCA modulates NLRP3 inflammasome activation via the PXR/TLR4 axis.

TGR5-Mediated Anti-Inflammatory Signaling

LCA is a potent agonist of the G-protein coupled bile acid receptor 1 (GPBAR1), also known as TGR5. Activation of TGR5 in various immune cells, including macrophages and dendritic cells, can lead to the suppression of pro-inflammatory cytokine production.[6] This effect is often mediated by an increase in intracellular cyclic AMP (cAMP) levels.

// Nodes LCA [label="Lithocholic Acid (LCA)", fillcolor="#FBBC05", fontcolor="#202124"]; TGR5 [label="TGR5 Receptor", fillcolor="#4285F4", fontcolor="#FFFFFF"]; AC [label="Adenylate Cyclase", fillcolor="#34A853", fontcolor="#FFFFFF"]; cAMP [label="cAMP", fillcolor="#5F6368", fontcolor="#FFFFFF"]; Anti_inflammatory [label="Anti-inflammatory\nEffects\n(e.g., ↓ TNF-α, ↓ IL-6)", shape=note, fillcolor="#F1F3F4", fontcolor="#202124"];

// Edges LCA -> TGR5 [label=" Binds & Activates"]; TGR5 -> AC [label=" Activates"]; AC -> cAMP [label=" Catalyzes\nATP to"]; cAMP -> Anti_inflammatory; }

Caption: Workflow for in vitro evaluation of LCA's anti-inflammatory effects.

In Vivo Dextran Sulfate Sodium (DSS)-Induced Colitis Model

-

Animal Model: Male C57BL/6 mice (6-8 weeks old) are typically used.

-

Induction of Colitis: Acute colitis is induced by administering DSS (e.g., 2.5-5% w/v) in the drinking water for a period of 5-7 days. [7][8]* LCA Administration: LCA can be administered via intraperitoneal injection (e.g., 30 mg/kg daily) or through a supplemented diet. [9]* Assessment of Colitis Severity:

-

Disease Activity Index (DAI): Mice are monitored daily for body weight loss, stool consistency, and the presence of blood in the stool. A scoring system is used to calculate the DAI.

-

Colon Length: At the end of the experiment, mice are euthanized, and the colon is excised. A shortened colon length is indicative of inflammation.

-

Histological Analysis: Colon tissue samples are fixed, sectioned, and stained with Hematoxylin and Eosin (H&E) to assess mucosal damage, inflammatory cell infiltration, and loss of crypt architecture.

-

Cytokine Analysis: Colon tissue can be homogenized to measure the levels of pro-inflammatory cytokines by ELISA or quantitative PCR. [10][11] dot

-

Caption: Workflow for the in vivo DSS-induced colitis model.

Conclusion

Lithocholic acid demonstrates significant anti-inflammatory properties through its interaction with multiple key signaling pathways, including the inhibition of NF-κB and the modulation of the NLRP3 inflammasome. Its effects are mediated by various receptors, highlighting the complexity of its immunomodulatory functions. The preclinical data from both in vitro and in vivo models provide a strong rationale for further investigation into the therapeutic potential of LCA and its derivatives in inflammatory diseases. While specific data for this compound is currently lacking, the comprehensive understanding of LCA's anti-inflammatory mechanisms provides a valuable framework for future research into this and other related bile acid molecules. Further studies are warranted to elucidate the precise role of this compound and to translate the promising preclinical findings on LCA into clinical applications.

References

- 1. Lithocholic acid down-regulation of NF-κB activity through vitamin D receptor in colonic cancer cells - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Lithocholic acid ameliorates ulcerative colitis via the PXR/TLR4/NF-κB/NLRP3 signaling pathway and gut microbiota modulation - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Lithocholic acid ameliorates ulcerative colitis via the PXR/TLR4/NF-κB/NLRP3 signaling pathway and gut microbiota modulation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Bile Acids Activate NLRP3 Inflammasome, Promoting Murine Liver Inflammation or Fibrosis in a Cell Type-Specific Manner - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Bile Acids Activate NLRP3 Inflammasome, Promoting Murine Liver Inflammation or Fibrosis in a Cell Type-Specific Manner - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. The Effect of Lithocholic Acid on the Gut-Liver Axis - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Protocol for colitis-associated colorectal cancer murine model induced by AOM and DSS - PMC [pmc.ncbi.nlm.nih.gov]

- 8. socmucimm.org [socmucimm.org]

- 9. journals.physiology.org [journals.physiology.org]

- 10. Ursodeoxycholic acid and lithocholic acid exert anti-inflammatory actions in the colon - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. pure.ulster.ac.uk [pure.ulster.ac.uk]

Mechanism of action of 6,7-Diketolithocholic acid

An In-depth Technical Guide to the Mechanism of Action of 6,7-Diketolithocholic Acid

For Researchers, Scientists, and Drug Development Professionals

Abstract

This compound (6,7-DiketoLCA) is a human metabolite derived from the secondary bile acid, lithocholic acid (LCA). Emerging evidence suggests its role as a bioactive molecule with potential therapeutic applications in inflammatory diseases and metabolic disorders. This technical guide provides a comprehensive overview of the current understanding of the mechanism of action of 6,7-DiketoLCA, focusing on its interactions with nuclear receptors. This document summarizes available quantitative data, details relevant experimental protocols, and provides visual representations of key signaling pathways to facilitate further research and drug development efforts.

Introduction

Bile acids, traditionally known for their role in lipid digestion, are now recognized as crucial signaling molecules that regulate a wide array of physiological processes, including their own synthesis and transport, as well as glucose, lipid, and energy metabolism.[1] this compound is a derivative of lithocholic acid, a secondary bile acid formed by the action of intestinal microbiota.[2] While research on 6,7-DiketoLCA is still in its early stages, its structural similarity to other bioactive bile acid derivatives suggests it may exert its effects through the modulation of nuclear receptors, particularly the Vitamin D Receptor (VDR) and the Farnesoid X Receptor (FXR). This guide will delve into the known and proposed mechanisms of action of this intriguing molecule.

Molecular Targets and Signaling Pathways

The primary molecular targets of 6,7-DiketoLCA are believed to be nuclear receptors, which are ligand-activated transcription factors that regulate gene expression.

Vitamin D Receptor (VDR) Activation

Lithocholic acid and its derivatives are known to be ligands for the Vitamin D Receptor (VDR).[3][4] Ketone derivatives of LCA, such as 6,7-DiketoLCA, are also suggested to interact with VDR.[5] Activation of VDR by its ligands, including bile acids, leads to a cascade of events that modulate gene expression. Upon ligand binding, VDR forms a heterodimer with the Retinoid X Receptor (RXR), and this complex then binds to Vitamin D Response Elements (VDREs) in the promoter regions of target genes.[6] This interaction can either activate or repress gene transcription, depending on the specific gene and cellular context. For instance, VDR activation has been shown to induce the expression of CYP3A, a cytochrome P450 enzyme involved in the detoxification of LCA.[4]

Figure 1: Proposed VDR signaling pathway for this compound.

Farnesoid X Receptor (FXR) Antagonism

While some bile acids are potent agonists of FXR, lithocholic acid has been identified as an FXR antagonist.[7] It is plausible that 6,7-DiketoLCA also exhibits antagonistic properties towards FXR. FXR plays a central role in bile acid homeostasis. Its activation by bile acids in the liver and intestine initiates a negative feedback loop that suppresses bile acid synthesis. Antagonism of FXR by molecules like 6,7-DiketoLCA could therefore lead to an increase in the expression of genes involved in bile acid synthesis, such as cholesterol 7α-hydroxylase (CYP7A1).

Figure 2: Proposed mechanism of FXR antagonism by this compound.

Quantitative Data

While specific quantitative data for this compound is limited in the current literature, data for its parent compound, lithocholic acid (LCA), provides valuable insights into its potential activity.

| Compound | Target | Assay Type | Value | Reference |

| Lithocholic Acid (LCA) | Farnesoid X Receptor (FXR) | Co-activator Association Assay | IC50 = 1 µM | [7] |

| LCA Acetate | Vitamin D Receptor (VDR) | Reporter Gene Assay | 30x more potent than LCA | [8] |

| LCA Propionate | Vitamin D Receptor (VDR) | Reporter Gene Assay | More selective VDR activator than LCA acetate | [3] |

Experimental Protocols

The following are detailed methodologies for key experiments that can be employed to characterize the mechanism of action of this compound.

VDR Competitive Ligand Binding Assay

This assay determines the binding affinity of 6,7-DiketoLCA to the Vitamin D Receptor.

Materials:

-

Recombinant human VDR

-

[3H]-1α,25-dihydroxyvitamin D3 (radioligand)

-

This compound

-

Assay buffer (e.g., TEGD buffer: 50 mM Tris-HCl, pH 7.4, 1.5 mM EDTA, 5 mM DTT, 10% glycerol)

-

Scintillation vials and cocktail

Procedure:

-

Prepare a series of dilutions of 6,7-DiketoLCA.

-

In a microcentrifuge tube, combine recombinant human VDR, a fixed concentration of [3H]-1α,25(OH)2D3, and varying concentrations of 6,7-DiketoLCA or vehicle control.

-

Incubate the mixture at 4°C for a specified time (e.g., 4 hours) to reach equilibrium.

-

Separate the bound from free radioligand using a method such as dextran-coated charcoal or a filter binding assay.

-

Quantify the amount of bound radioactivity using a scintillation counter.

-

Calculate the concentration of 6,7-DiketoLCA that inhibits 50% of the specific binding of the radioligand (IC50).

-

Determine the equilibrium dissociation constant (Ki) using the Cheng-Prusoff equation.

Figure 3: Experimental workflow for the VDR competitive ligand binding assay.

FXR Reporter Gene Assay

This cell-based assay is used to determine if 6,7-DiketoLCA acts as an agonist or antagonist of FXR.

Materials:

-

HEK293T cells (or other suitable cell line)

-

Expression plasmid for human FXR

-

Reporter plasmid containing an FXR-responsive element (FXRE) driving a reporter gene (e.g., luciferase)

-

Transfection reagent

-

This compound

-

Known FXR agonist (e.g., GW4064) and antagonist (e.g., Z-Guggulsterone)

-

Cell culture medium and reagents

-

Luciferase assay system

Procedure:

-

Co-transfect HEK293T cells with the FXR expression plasmid and the FXRE-luciferase reporter plasmid.

-

After 24 hours, treat the transfected cells with:

-

Vehicle control

-

Increasing concentrations of 6,7-DiketoLCA (to test for agonist activity)

-

A fixed concentration of an FXR agonist (e.g., GW4064)

-

The fixed concentration of FXR agonist plus increasing concentrations of 6,7-DiketoLCA (to test for antagonist activity)

-

-

Incubate the cells for another 24 hours.

-

Lyse the cells and measure luciferase activity using a luminometer.

-

Normalize luciferase activity to a co-transfected control plasmid (e.g., β-galactosidase) or to total protein concentration.

-

For agonist activity, calculate the EC50 value. For antagonist activity, calculate the IC50 value.

Cell Viability Assay (MTT Assay)

This assay is crucial to ensure that the observed effects of 6,7-DiketoLCA are not due to cytotoxicity.

Materials:

-

Relevant cell line (e.g., HepG2, Caco-2)

-

This compound

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

-

Solubilization solution (e.g., DMSO or a solution of SDS in HCl)

-

96-well plates

-

Plate reader

Procedure:

-

Seed cells in a 96-well plate and allow them to adhere overnight.

-

Treat the cells with increasing concentrations of 6,7-DiketoLCA and a vehicle control.

-

Incubate for the desired time period (e.g., 24, 48, or 72 hours).

-

Add MTT solution to each well and incubate for 2-4 hours at 37°C, allowing viable cells to convert MTT to formazan (B1609692) crystals.

-

Remove the medium and add the solubilization solution to dissolve the formazan crystals.

-

Measure the absorbance at a wavelength of 570 nm using a plate reader.

-

Calculate cell viability as a percentage of the vehicle-treated control.

Conclusion

This compound is a promising bioactive molecule with a likely mechanism of action centered on the modulation of nuclear receptors, particularly VDR and FXR. The available data on its parent compound, lithocholic acid, suggests that 6,7-DiketoLCA may act as a VDR agonist and an FXR antagonist. Further research, utilizing the experimental protocols outlined in this guide, is necessary to fully elucidate its pharmacological profile, including its binding affinities, potency, and selectivity. A thorough understanding of its mechanism of action will be critical for its potential development as a therapeutic agent for a range of human diseases.

References

- 1. indigobiosciences.com [indigobiosciences.com]

- 2. Cell Viability Assay [bio-protocol.org]

- 3. researchgate.net [researchgate.net]

- 4. cellbiolabs.com [cellbiolabs.com]

- 5. caymanchem.com [caymanchem.com]

- 6. A Novel Bile Acid-Activated Vitamin D Receptor Signaling in Human Hepatocytes - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Lithocholic acid decreases expression of bile salt export pump through farnesoid X receptor antagonist activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Chemical and biological analysis of active free and conjugated bile acids in animal bile using HPLC-ELSD and MTT methods - PMC [pmc.ncbi.nlm.nih.gov]

6,7-Diketolithocholic Acid: A Modulator of Glucose and Lipid Metabolism

An In-depth Technical Guide for Researchers and Drug Development Professionals

Executive Summary

6,7-Diketolithocholic acid (6,7-DCA) is a secondary bile acid, a derivative of lithocholic acid, that is emerging as a significant regulator of glucose and lipid metabolism. While research specifically focused on 6,7-DCA is still developing, its structural similarity to other bioactive bile acids and preliminary evidence suggest its involvement in key metabolic pathways. This document provides a comprehensive overview of the current understanding of 6,7-DCA's role in metabolic regulation, drawing on available data and insights from closely related compounds. It details its potential mechanisms of action through the farnesoid X receptor (FXR) and Takeda G protein-coupled receptor 5 (TGR5), summarizes relevant quantitative data, and provides detailed experimental protocols for its study. This guide is intended to serve as a valuable resource for researchers and professionals in drug development interested in the therapeutic potential of bile acid signaling in metabolic diseases.

Introduction to this compound

This compound is a human metabolite derived from the primary bile acid chenodeoxycholic acid through bacterial action in the colon.[1] It is characterized by the presence of two oxo groups at the 6 and 7 positions of the steroid nucleus.[1] Like other bile acids, 6,7-DCA is not only involved in the digestion and absorption of dietary lipids but also functions as a signaling molecule, influencing a variety of metabolic processes.[1][2] Its role in regulating the balance of glucose and lipid metabolism, as well as its potential involvement in diseases related to abnormal cholesterol metabolism, are areas of active investigation.[2]

Role in Glucose Metabolism

The precise effects of 6,7-DCA on glucose homeostasis are not yet fully elucidated. However, based on the known functions of other secondary bile acids, it is hypothesized to influence glucose metabolism through several mechanisms, primarily involving the activation of TGR5 in intestinal L-cells.[3][4] This activation is known to stimulate the secretion of glucagon-like peptide-1 (GLP-1), an incretin (B1656795) hormone that enhances insulin (B600854) secretion, suppresses glucagon (B607659) release, and improves overall glucose tolerance.[3][4][5]

Signaling Pathways in Glucose Regulation

The primary proposed pathway for 6,7-DCA's influence on glucose metabolism is through the TGR5-GLP-1 axis.

Role in Lipid Metabolism

6,7-DCA is anticipated to play a role in lipid metabolism, primarily through the activation of the nuclear receptor FXR. FXR is a key regulator of bile acid, cholesterol, and lipid homeostasis.[6] Activation of FXR can lead to the suppression of lipogenic genes, such as sterol regulatory element-binding protein-1c (SREBP-1c), thereby reducing fatty acid and triglyceride synthesis in the liver.[7]

Signaling Pathways in Lipid Regulation

The FXR signaling pathway is central to the regulation of lipid metabolism by bile acids.

Quantitative Data

Direct quantitative data on the metabolic effects of 6,7-DCA are limited. However, a study on the closely related compound, 7-ketolithocholic acid, provides valuable insights into the potential effects on bile acid and cholesterol metabolism in humans.

Table 1: Effect of 7-ketolithocholic acid (400 mg/day for 14 days) on Biliary Lipid Composition in Humans (n=5) [8]

| Biliary Component | Before Treatment (Mean %) | After Treatment (Mean %) |

| Cholic acid | 45 | 19 |

| Deoxycholic acid | 15 | 10 |

| Chenodeoxycholic acid | 36 | 59 |

| Ursodeoxycholic acid | 2 | 7 |

| Lithocholic acid | 2 | 5 |

Table 2: Effect of 7-ketolithocholic acid on Biliary Cholesterol Saturation [8]

| Parameter | Before Treatment (Mean) | After Treatment (Mean) |

| Biliary Lithogenic Index | 2.6 | 0.9 |

Experimental Protocols

The following protocols are adapted from established methods for studying bile acid metabolism and can be applied to investigate the specific effects of 6,7-DCA.

In Vitro GLP-1 Secretion Assay

This protocol is designed to assess the ability of 6,7-DCA to stimulate GLP-1 secretion from the murine GLUTag enteroendocrine cell line.[1]

Materials:

-

GLUTag cells

-

DMEM (5.6 mM glucose) with 10% FBS, penicillin/streptomycin, and glutamine

-

Matrigel-coated 24-well plates

-

This compound (solubilized in a suitable vehicle, e.g., DMSO)

-

Secretion buffer (e.g., Krebs-Ringer bicarbonate buffer) with or without glucose

-

GLP-1 ELISA kit

Procedure:

-

Culture GLUTag cells in DMEM until they reach ~70% confluence.

-

Seed the cells onto Matrigel-coated 24-well plates and allow them to adhere and recover for 24-36 hours.

-

Wash the cells with secretion buffer.

-

Incubate the cells with secretion buffer containing various concentrations of 6,7-DCA or vehicle control for a specified time (e.g., 2 hours) at 37°C.

-

Collect the supernatant for GLP-1 measurement.

-

Quantify the amount of secreted GLP-1 using a specific ELISA kit.

In Vivo Administration and Metabolic Phenotyping

This protocol outlines a general procedure for administering 6,7-DCA to mice to assess its in vivo effects on glucose and lipid metabolism.

Materials:

-

C57BL/6J mice

-

This compound

-

Vehicle for administration (e.g., corn oil)

-

Metabolic cages

-

Equipment for oral gavage

-

Blood glucose meter

-

Kits for measuring plasma insulin, triglycerides, and cholesterol

Procedure:

-

Acclimatize mice to individual housing in metabolic cages.

-

Administer 6,7-DCA or vehicle to mice daily via oral gavage for a specified period (e.g., 2 weeks).

-

Monitor food and water intake, and body weight daily.

-

Perform an oral glucose tolerance test (OGTT) at the end of the treatment period:

-

Fast mice overnight.

-

Administer a glucose bolus via oral gavage.

-

Measure blood glucose at 0, 15, 30, 60, 90, and 120 minutes post-gavage.

-

-

At the end of the study, collect blood for measurement of plasma insulin, triglycerides, and cholesterol.

-

Collect liver and adipose tissue for further analysis (e.g., gene expression, lipid content).

Quantitative Analysis of 6,7-DCA in Tissues

This protocol describes a method for extracting and quantifying 6,7-DCA from liver tissue using liquid chromatography-mass spectrometry (LC-MS).[9]

Materials:

-

Liver tissue

-

Internal standard (e.g., deuterated 6,7-DCA)

-

Liquid chromatography-mass spectrometry (LC-MS) system

Procedure:

-

Homogenize a known weight of liver tissue in methanol containing the internal standard.

-

Centrifuge the homogenate to pellet the proteins.

-

Collect the supernatant.

-

Analyze the supernatant using a validated LC-MS method for the separation and quantification of 6,7-DCA.

-

Calculate the concentration of 6,7-DCA based on the peak area ratio to the internal standard and the tissue weight.

Conclusion and Future Directions

This compound represents a promising but understudied molecule in the complex interplay of bile acids and metabolic regulation. Based on its structural characteristics and the known functions of related compounds, 6,7-DCA likely influences glucose and lipid metabolism through the activation of FXR and TGR5 signaling pathways. The provided data from a closely related keto-bile acid suggest potential beneficial effects on cholesterol metabolism.

Future research should focus on elucidating the specific effects of 6,7-DCA on glucose uptake, insulin sensitivity, and lipogenesis using both in vitro and in vivo models. Detailed studies are needed to characterize its binding affinity and activation potential for FXR and TGR5, and to identify the downstream signaling targets. The development of robust and specific experimental protocols, such as those outlined in this guide, will be crucial for advancing our understanding of this intriguing bile acid and its potential as a therapeutic target for metabolic diseases.

References

- 1. Molecular mechanisms underlying bile acid-stimulated glucagon-like peptide-1 secretion - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Item - On the regulation of hepatic cholesterol and bile acid metabolism in gallstone patients - Karolinska Institutet - Figshare [openarchive.ki.se]

- 3. Molecular mechanisms underlying bile acid-stimulated glucagon-like peptide-1 secretion - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Bile Acids Trigger GLP-1 Release Predominantly by Accessing Basolaterally Located G Protein–Coupled Bile Acid Receptors - PMC [pmc.ncbi.nlm.nih.gov]

- 5. L-cell differentiation is induced by bile acids through GPBAR1 and paracrine GLP-1 and serotonin signaling - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Bile acid receptors FXR and TGR5 signaling in fatty liver diseases and therapy - PMC [pmc.ncbi.nlm.nih.gov]

- 7. FXR and TGR5 Agonists Ameliorate Liver Injury, Steatosis, and Inflammation After Binge or Prolonged Alcohol Feeding in Mice - PMC [pmc.ncbi.nlm.nih.gov]

- 8. The role of FXR and TGR5 in reversing and preventing progression of Western diet–induced hepatic steatosis, inflammation, and fibrosis in mice - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Development and Validation of a Highly Sensitive LC-MS/MS Method for the Analysis of Bile Acids in Serum, Plasma, and Liver Tissue Samples - PMC [pmc.ncbi.nlm.nih.gov]

6,7-Diketolithocholic Acid: An In-depth Technical Guide to its Signaling Pathways

For Researchers, Scientists, and Drug Development Professionals

Introduction

6,7-Diketolithocholic acid (6,7-DketoLCA) is a derivative of the secondary bile acid, lithocholic acid (LCA).[1] It is formed in the liver through cytochrome P450-mediated oxidation of LCA.[1] While the precise physiological roles and signaling mechanisms of 6,7-DketoLCA are still under investigation, its association with certain pathological conditions, such as cholestasis, has brought it to the forefront of bile acid research.[1] This technical guide provides a comprehensive overview of the current understanding of 6,7-DketoLCA, focusing on its potential signaling pathways through key bile acid receptors, and offers detailed experimental protocols for its further investigation.

Core Signaling Pathways

Direct quantitative data on the binding affinities and activation potentials of 6,7-DketoLCA for specific receptors are limited in the current scientific literature. However, based on the known interactions of its parent compound, lithocholic acid, and other keto-derivatives of bile acids, it is plausible that 6,7-DketoLCA modulates signaling through the farnesoid X receptor (FXR), the G-protein coupled bile acid receptor 1 (TGR5), and the vitamin D receptor (VDR).

Farnesoid X Receptor (FXR) Signaling

FXR is a nuclear receptor that plays a central role in bile acid homeostasis, lipid metabolism, and glucose metabolism. While some bile acids are potent FXR agonists, LCA is known to be an FXR antagonist.[2] It is hypothesized that 6,7-DketoLCA may also exhibit antagonistic properties towards FXR.

Hypothesized FXR Antagonism by this compound

Takeda G-protein Coupled Receptor 5 (TGR5) Signaling

TGR5 is a cell surface receptor that, upon activation by bile acids, stimulates intracellular cyclic AMP (cAMP) production, leading to various metabolic effects, including improved glucose homeostasis and anti-inflammatory responses. LCA is a known agonist of TGR5. The potential interaction of 6,7-DketoLCA with TGR5 remains to be elucidated, but it may act as an agonist, similar to its parent compound.

Potential TGR5 Agonism by this compound

Vitamin D Receptor (VDR) Signaling

VDR is a nuclear receptor traditionally associated with vitamin D3 signaling but is also recognized as a receptor for LCA.[3] Activation of VDR by LCA has been shown to induce the expression of detoxification enzymes such as CYP3A4.[4] It is plausible that 6,7-DketoLCA also functions as a VDR agonist, contributing to the regulation of xenobiotic metabolism and potentially exerting anti-inflammatory effects.

Potential VDR Agonism by this compound

Quantitative Data

As of the latest literature review, specific quantitative data (e.g., Kd, EC50, IC50) for the interaction of this compound with FXR, TGR5, and VDR are not available. The following table summarizes the known quantitative data for the parent compound, lithocholic acid, to provide a contextual reference.

| Compound | Receptor | Assay Type | Value | Cell Line/System | Reference |

| Lithocholic Acid | FXR | Transactivation | IC50: ~1 µM | In vitro co-activator assay | [2] |

| Lithocholic Acid | TGR5 | cAMP Production | EC50: 0.53 µM | CHO-TGR5 cells | [5] |

| Lithocholic Acid | VDR | Transactivation | Agonist | Caco-2 cells | [6] |

Experimental Protocols

The following are detailed methodologies for key experiments that can be adapted to investigate the signaling pathways of this compound.

FXR Luciferase Reporter Gene Assay

This assay is used to determine if 6,7-DketoLCA acts as an agonist or antagonist of FXR.

Workflow for FXR Luciferase Reporter Assay

Detailed Steps:

-

Cell Culture: Maintain HepG2 cells in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin (B12071052) at 37°C in a 5% CO2 incubator.

-

Transfection: Seed cells in a 96-well plate. Co-transfect with an FXR expression vector and a luciferase reporter plasmid containing FXR response elements (FXREs) using a suitable transfection reagent.

-

Treatment: After 24 hours, replace the medium with DMEM containing varying concentrations of 6,7-DketoLCA. To test for antagonism, co-treat with a known FXR agonist (e.g., GW4064).

-

Incubation: Incubate the cells for an additional 24-48 hours.

-

Cell Lysis and Luciferase Assay: Lyse the cells and measure luciferase activity using a commercial luciferase assay system and a luminometer.

-

Data Analysis: Normalize luciferase activity to a co-transfected control (e.g., Renilla luciferase) to account for transfection efficiency. Plot the dose-response curves to determine EC50 (for agonists) or IC50 (for antagonists).

TGR5 cAMP Assay

This assay measures the ability of 6,7-DketoLCA to stimulate cAMP production, indicating TGR5 agonism.

Workflow for TGR5 cAMP Assay

Detailed Steps:

-

Cell Culture: Use a cell line stably overexpressing TGR5 (e.g., HEK293-TGR5). Culture cells in appropriate medium.

-

Treatment: Seed cells in a 96-well plate. Treat with a phosphodiesterase inhibitor (e.g., IBMX) for 15-30 minutes to prevent cAMP degradation. Then, add varying concentrations of 6,7-DketoLCA.

-

Incubation: Incubate for a short period (e.g., 30 minutes) at 37°C.

-

Cell Lysis: Lyse the cells according to the manufacturer's protocol of the cAMP assay kit.

-

cAMP Measurement: Measure intracellular cAMP levels using a competitive enzyme-linked immunosorbent assay (ELISA) or a time-resolved fluorescence resonance energy transfer (TR-FRET) based assay.

-

Data Analysis: Generate a dose-response curve and calculate the EC50 value for cAMP production.

VDR Target Gene Expression Analysis

This method assesses the ability of 6,7-DketoLCA to induce the expression of VDR target genes, such as CYP3A4.

References

- 1. Lithocholic acid controls adaptive immune responses by inhibition of Th1 activation through the Vitamin D receptor - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Lithocholic acid controls adaptive immune responses by inhibition of Th1 activation through the Vitamin D receptor - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Expression Quantitative Trait Loci Analysis Identifies Associations Between Genotype and Gene Expression in Human Intestine - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Functional Characterization of the Semisynthetic Bile Acid Derivative INT-767, a Dual Farnesoid X Receptor and TGR5 Agonist - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Evolutionary and Functional Diversification of the Vitamin D Receptor-Lithocholic Acid Partnership - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Lithocholic acid ameliorates ulcerative colitis via the PXR/TLR4/NF-κB/NLRP3 signaling pathway and gut microbiota modulation - PMC [pmc.ncbi.nlm.nih.gov]

Cytochrome P450 metabolism of lithocholic acid derivatives

An In-Depth Technical Guide to the Cytochrome P450 Metabolism of Lithocholic Acid Derivatives